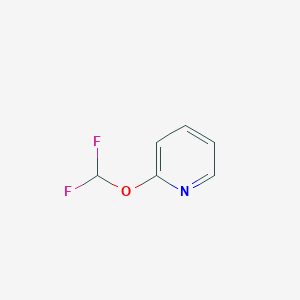

2-(Difluoromethoxy)pyridine

Overview

Description

2-(Difluoromethoxy)pyridine is a useful research compound. Its molecular formula is C6H5F2NO and its molecular weight is 145.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

- 2-(Difluoromethoxy)pyridine and related compounds have been extensively studied for their potential in large-scale synthesis and functionalization. Manteau et al. (2010) discuss the synthesis of trifluoromethoxypyridines, providing valuable building blocks for life-sciences-oriented research, emphasizing their importance in the field of medicinal chemistry (Manteau et al., 2010).

Catalysis and Metal Complexes

- Pyridine derivatives are crucial in catalysis and the formation of metal complexes. For instance, Matson et al. (2012) explored iron porphyrin electrocatalysts using pyridine derivatives, demonstrating their effectiveness in selective oxygen reduction (Matson et al., 2012). Similarly, Catalani et al. (2010) achieved the synthesis of a pyridine derivative, highlighting its potential for further functionalization in medicinal research (Catalani et al., 2010).

Pharmaceutical and Agrochemical Research

- In pharmaceutical and agrochemical research, fluorinated pyridines, like this compound, are significant. Fier and Hartwig (2013) presented a method for the site-selective fluorination of pyridines, which is essential for the development of compounds in medicinal research (Fier & Hartwig, 2013).

Biomedical Sensing and Spin-State Transitions

- Pyridine derivatives have applications in biomedical sensing and understanding spin-state transitions. Halcrow (2005) discussed the synthesis of pyrazolylpyridines and their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Material Science and Photoluminescence

- Pyridine derivatives are also explored in material science for their photoluminescent properties. Alexandropoulos et al. (2011) synthesized a new family of lanthanide clusters using a pyridine derivative, showcasing their application in material science due to their magnetic and optical properties (Alexandropoulos et al., 2011).

Mechanism of Action

Target of Action

2-(Difluoromethoxy)pyridine is a type of difluoromethyl pyridine, which has gained significant attention in medicinal and agricultural chemistry Difluoromethyl pyridines are known to interact with various enzymes through hydrogen bonding .

Mode of Action

It’s known that the difluoromethyl group (cf2h) in these compounds can serve as a bioisostere of alcohol, thiol, and amine moieties . This suggests that this compound may interact with its targets in a similar manner, potentially altering the function of the target molecules.

Biochemical Pathways

One study demonstrated that 2-difluoromethylpyridine derivatives can inhibit quorum sensing activity, biofilm formation, and protease activity . These activities suggest that this compound may influence bacterial communication and growth.

Pharmacokinetics

It’s known that the incorporation of fluorinated moieties into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability .

Result of Action

It’s known that difluoromethyl pyridines can modulate the biological and physiological activity of a compound . In the case of 2-difluoromethylpyridine derivatives, they showed similar or better activity compared to a known quorum sensing inhibitor in a system of Pseudomonas aeruginosa .

Action Environment

It’s known that the properties of fluorinated compounds can be influenced by various factors, including temperature, ph, and the presence of other chemical substances .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific functional groups present in the derivative. For 2-(Difluoromethoxy)pyridine, the difluoromethoxy group may influence its biochemical interactions .

Cellular Effects

Pyridine derivatives can have diverse effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes have not been reported.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIPLYODDSSCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705630 | |

| Record name | 2-(Difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865075-07-6 | |

| Record name | 2-(Difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

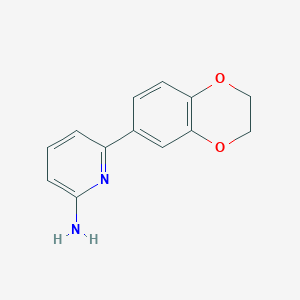

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide](/img/structure/B1422556.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)